molecular formula C9H4ClF3N2O2 B1403240 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1355171-48-0

3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1403240
CAS RN: 1355171-48-0
M. Wt: 264.59 g/mol
InChI Key: ZWKDEKYCRRDSFP-UHFFFAOYSA-N
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Description

“3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1019027-76-9 . It has a molecular weight of 220.58 . The IUPAC name for this compound is 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine .


Synthesis Analysis

Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis of this scaffold .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4ClF3N2/c9-6-3-13-7-2-1-5(4-14(6)7)8(10,11)12/h1-4H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 28 C .

Scientific Research Applications

Medicinal Chemistry: Antitubercular Agent

Imidazo[1,2-a]pyridine derivatives have shown promise as antitubercular agents. A study indicated significant reduction in bacterial load when treated with a derivative of this class . While the specific compound may not have been tested, its structural similarity suggests potential in this area.

Agricultural Chemistry: Nematicidal and Fungicidal Activities

Compounds synthesized from imidazo[1,2-a]pyridine analogues have demonstrated certain nematicidal and fungicidal activities . This indicates that 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid could be explored for similar applications in protecting crops from nematodes and fungi.

Material Science: Structural Character

The imidazopyridine scaffold is useful in material science due to its structural character . The specific compound could be investigated for its properties in creating new materials with desired features.

Drug Development: ‘Drug Prejudice’ Scaffold

This compound falls under the ‘drug prejudice’ scaffold, which is recognized for its wide range of applications in medicinal chemistry . It could serve as a key intermediate in the synthesis of various pharmacologically active molecules.

Chemical Synthesis: Intermediate

As an intermediate, this compound can be used in the synthesis of more complex chemical entities. Its availability on chemical databases suggests it is already being utilized for such purposes .

Physical and Chemical Properties Study

The detailed study of its physical and chemical properties such as melting point, boiling point, density, etc., can provide insights into its behavior under different conditions and its suitability for various applications .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It is always recommended to handle chemicals with appropriate safety measures.

properties

IUPAC Name

3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O2/c10-7-6(8(16)17)14-5-2-1-4(3-15(5)7)9(11,12)13/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKDEKYCRRDSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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